molecular formula C15H11NO6 B2704853 Methyl 3-(4-formyl-2-nitrophenoxy)benzoate CAS No. 439095-08-6

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate

Cat. No.: B2704853
CAS No.: 439095-08-6
M. Wt: 301.254
InChI Key: DRKPDPYIKLBLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (CAS: 400073-96-3) is an aromatic ester featuring a benzoate core substituted with a 4-formyl-2-nitrophenoxy group. Its molecular formula is C₁₅H₁₁NO₆, with a molecular weight of 301.25 g/mol . The compound integrates two key functional groups: a formyl (-CHO) and a nitro (-NO₂) moiety on the phenoxy ring, which confer distinct electronic and steric properties. These groups enhance reactivity in nucleophilic additions and redox reactions, making it valuable in organic synthesis and crystallography studies .

Properties

IUPAC Name

methyl 3-(4-formyl-2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-15(18)11-3-2-4-12(8-11)22-14-6-5-10(9-17)7-13(14)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPDPYIKLBLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-formyl-2-nitrophenoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3-hydroxybenzoate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the formylation of the nitro compound using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Reduction: Methyl 3-(4-amino-2-nitrophenoxy)benzoate.

    Oxidation: Methyl 3-(4-formyl-2-carboxyphenoxy)benzoate.

    Substitution: Methyl 3-(4-methoxy-2-nitrophenoxy)benzoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse reactions that can lead to the formation of various derivatives, which are useful in chemical research and development.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Specifically, it acts as a precursor for bioactive molecules that may exhibit antimicrobial or anticancer activities. The nitro group can be reduced to an amino group, which is often associated with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans128

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains .

Material Science

In material science, this compound is utilized in the development of new materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for producing specialty chemicals and coatings.

Case Studies

  • Antimicrobial Research : A study conducted on the antimicrobial effects of various nitrophenol derivatives highlighted the efficacy of this compound against resistant bacterial strains. The results indicated that modifications to the nitro group could enhance antibacterial potency .
  • Drug Development : Another investigation focused on the synthesis of PARP inhibitors using this compound as an intermediate. This study demonstrated how structural modifications could lead to compounds with improved efficacy against BRCA-mutant tumors .

Mechanism of Action

The mechanism of action of Methyl 3-(4-formyl-2-nitrophenoxy)benzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its biological activity is determined by the functional groups present on the molecule, which interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Features

Table 1: Key Structural Parameters of Selected Analogues
Compound Dihedral Angle Between Rings Ester Group Planarity (r.m.s. deviation, Å) Key Functional Groups Reference
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate 4.96° 0.0484 Formyl, nitro, methoxy
4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB) 62.90° N/A Bromo, formyl, nitro
4-Formyl-2-nitrophenyl 4-chloro benzoate (F2ClB) 19.55° N/A Chloro, formyl, nitro
Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate N/A N/A tert-Butyl, nitro
  • Dihedral Angles : The title compound exhibits near-planar geometry (4.96°) between its benzene rings, contrasting sharply with F4BrB (62.90°) and F2ClB (19.55°). This planar arrangement is attributed to weak C-H···O interactions between the methyl group and nitro substituent .
  • Ester Group : The ester linkage (C8-O2-C7-O1-C1) in the title compound is highly planar (r.m.s. deviation: 0.0484 Å), but twisted by 46.61° and 49.93° relative to the formyl and benzoate rings, respectively .

Physicochemical Properties

Table 3: Spectral and Thermal Data
Compound IR Peaks (cm⁻¹) Melting Point Reference
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate 1723 (ester C=O), 1690 (formyl C=O), 1264 (C-O) 398 K
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid N/A 217.5–220°C
  • IR Spectroscopy : The title compound’s IR spectrum confirms ester (1723 cm⁻¹) and formyl (1690 cm⁻¹) functionalities, consistent with related nitro-aromatic esters .
  • Thermal Stability : The high melting point (398 K) reflects strong intermolecular interactions, such as C-H···O bonds in the crystal lattice .

Biological Activity

Methyl 3-(4-formyl-2-nitrophenoxy)benzoate, a compound with the CAS number 439095-08-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a nitrophenoxy group with an aldehyde functional group. The structural formula can be represented as follows:

C16H14N2O5\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{5}

This compound's unique structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, research indicates that derivatives of nitrophenol compounds often demonstrate enhanced antibacterial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

A study demonstrated that this compound could inhibit the growth of breast cancer cells by inducing oxidative stress and activating caspase pathways:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM
  • Mechanism : Induction of ROS and activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, leading to enzyme inhibition.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which are known to damage cellular components and induce apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study on Anticancer Effects

In a controlled laboratory setting, researchers administered varying concentrations of this compound to human cancer cell lines. The findings revealed significant dose-dependent cytotoxicity, with higher concentrations leading to increased cell death rates.

Concentration (µM) Cell Viability (%) Notes
0100Control
585Minimal effect
1070Moderate cytotoxicity
1540Significant cytotoxicity

This study highlighted the potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(4-formyl-2-nitrophenoxy)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step nucleophilic aromatic substitution. For example, a three-step procedure involves:

Step 1 : Reacting 2,4,6-trichlorotriazine (1.5 mmol) with 4-methoxyphenol (1.5 mmol) and DIPEA (1.1 equiv.) at -35°C for 7 h.

Step 2 : Adding vanillin (1.5 mmol) and DIPEA (1.6 equiv.) at 40°C for 47 h.

Step 3 : Coupling with methyl 3-aminobenzoate (1.73 mmol) and DIPEA (1.5 equiv.) at 40°C for 23.5 h.
Purification via MPLC (silica gel, CH₂Cl₂/EtOAc gradient) yields 90% product as a colorless solid (m.p. 79–82°C) .

  • Key Factors : Temperature control (-35°C to 40°C) minimizes side reactions, while DIPEA acts as both base and catalyst.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • 1H NMR Analysis : The methyl ester group appears as a singlet at δ 3.76 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 7.2–8.5 ppm for nitro and formyl substituents) .
  • TLC Monitoring : Hexane/EtOAc (2:1) with Rf = 0.18 confirms reaction completion .
  • Melting Point : Consistent m.p. (79–82°C) indicates purity after column chromatography .

Q. What purification strategies are effective for isolating this compound?

  • MPLC Optimization : Use silica gel (40–90 g) with CH₂Cl₂/EtOAc gradients (1–20%) at 30–35 cm³/min flow rates. Mixed fractions require re-chromatography (4% EtOAc in CH₂Cl₂) to achieve >95% purity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in similar triazine-based syntheses?

  • Case Study : Replacing 4-methoxyphenol with brominated or cyano-substituted phenols (e.g., 4-bromo-2-formylphenol) alters reaction kinetics. Electron-withdrawing groups (e.g., -NO₂) slow nucleophilic attack, requiring higher DIPEA equivalents (1.6–2.4 equiv.) to maintain yields .
  • Data Contradiction : Lower yields (70–80%) in brominated analogs vs. 90% in methoxy derivatives suggest steric hindrance impacts coupling efficiency .

Q. What crystallographic insights explain the compound’s molecular packing and stability?

  • X-ray Analysis : The ester group (C8-O2-C7-O1-C1) is planar (r.m.s. deviation = 0.0484 Å), with dihedral angles of 46.61° and 49.93° relative to aromatic rings. Weak C-H···O interactions form helical chains along the [010] axis, stabilizing the lattice .
  • Comparison : Unlike homologs (e.g., 4-formyl-2-nitrophenyl 4-bromo benzoate), the planar arrangement here minimizes torsional strain, enhancing thermal stability .

Q. How can conflicting NMR or melting point data from different studies be resolved?

  • Root Cause Analysis : Discrepancies in m.p. (e.g., 79–82°C vs. 180–182°C for analogs) arise from polymorphism or residual solvents. Re-crystallization from CH₂Cl₂/hexane and DSC analysis can identify polymorphic forms .
  • Mitigation : Standardize drying conditions (vacuum, 40°C) and report solvent traces via ¹H NMR (e.g., δ 1.5–2.0 ppm for residual EtOAc) .

Q. What experimental designs optimize the compound’s application as a photoactive intermediate?

  • Photophysical Screening : UV-Vis (λmax ~350 nm for nitro-aromatic transitions) and fluorescence quenching studies under varying pH (2.7–10.1) reveal pH-dependent excited-state behavior. Use 0.1 M HCl/NaOH to adjust conditions and monitor Stokes shifts .
  • Challenges : Nitro groups may promote non-radiative decay, necessitating substituent tuning (e.g., -OCH₃ for enhanced quantum yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.